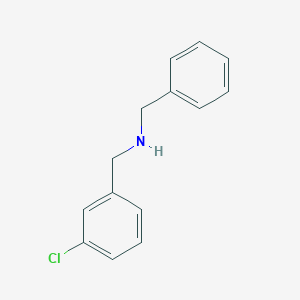

N-Benzyl(3-chlorophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANNDMRRFEMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406006 | |

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501033-40-5 | |

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for N Benzyl 3 Chlorophenyl Methanamine and Its Analogues

Reductive Amination Protocols for Target Amine Synthesis

Reductive amination stands as a primary and widely utilized method for the synthesis of N-Benzyl(3-chlorophenyl)methanamine. This reaction typically involves the condensation of 3-chlorobenzaldehyde (B42229) with benzylamine (B48309) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly used due to their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com For instance, a one-pot reductive amination of benzaldehyde (B42025) with benzylamine using a recyclable Aquivion-Fe catalyst and sodium borohydride has demonstrated high selectivity towards the corresponding dibenzylamine (B1670424). unimi.it While direct alkylation of amines can lead to over-alkylation, reductive amination provides a more controlled approach to synthesizing secondary amines. masterorganicchemistry.com

Mechanochemical methods, which involve grinding reagents together in a ball mill, offer a solvent-free alternative for reductive aminations. These techniques have been successfully applied to the N-methylation of various secondary amines, including N-benzylaniline motifs, with high yields. mostwiedzy.pl Microwave-assisted reductive amination has also emerged as an efficient method, significantly reducing reaction times and improving selectivity. For example, using a commercial Rh/C catalyst under microwave irradiation, benzaldehyde can be selectively converted to benzylamine in the presence of ammonia. unito.it

| Reactants | Catalyst/Reducing Agent | Conditions | Product | Yield | Reference |

| 3-Chlorobenzaldehyde, Benzylamine | Not specified in abstracts | Not specified in abstracts | This compound | Not specified | N/A |

| Benzaldehyde, Benzylamine | Aquivion-Fe, NaBH₄ | CPME, 40°C then 0°C | Dibenzylamine | 91% selectivity | unimi.it |

| Secondary Amines | Paraformaldehyde, NaBH₄ | Ball mill | N-methylated tertiary amines | 78-95% | mostwiedzy.pl |

| Benzaldehyde, Ammonia | Rh/C | Microwave, 80°C, 10 bar H₂ | Benzylamine | 98% selectivity | unito.it |

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of amines, offering novel pathways for the formation of C-N bonds through cross-coupling and C-H functionalization reactions.

Palladium-Catalyzed N-Alkylation and C-H Functionalization

Palladium catalysts are highly effective for the N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" methodology. rsc.orgresearchgate.net This sustainable approach involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer steps. For instance, PdCl₂ with ligands like dppe or Xantphos(t-Bu) efficiently catalyzes the N-alkylation of primary and secondary amines with both primary and secondary alcohols under neat conditions. acs.orgacs.org Palladium nanoparticles supported on materials like TiO₂ or Fe₂O₃ have also been shown to be effective catalysts for these transformations, often under milder conditions. rsc.org

Direct C-H functionalization is another powerful strategy for synthesizing complex amines. Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between an amine-containing substrate and an aryl partner. For example, the kinetic resolution of racemic benzylamines has been achieved through Pd(II)-catalyzed enantioselective C-H cross-coupling with arylboronic acid pinacol (B44631) esters, using chiral ligands. acs.orgrsc.org This method provides access to both enantioenriched benzylamines and their ortho-arylated derivatives. acs.org

Ruthenium-Catalyzed sp³ C-H Arylation Methodologies

Ruthenium catalysts have emerged as powerful tools for the direct functionalization of sp³ C-H bonds, which are typically unreactive. researchgate.net Specifically, ruthenium-catalyzed α-arylation of amines offers a direct route to introduce aryl groups at the carbon adjacent to the nitrogen atom. This transformation often employs a directing group, such as a pyridyl or amidine group, to guide the catalyst to the desired C-H bond. sci-hub.seacs.org For example, Ru₃(CO)₁₂ has been used to catalyze the direct arylation of benzylic sp³ carbons in N-(2-pyridyl) substituted benzylamines with arylboronates. sci-hub.se Importantly, the directing group can often be removed after the reaction, providing access to the functionalized amine. sci-hub.se These methodologies have been successfully applied to cyclic amines like piperidines, allowing for regioselective mono-arylation. europa.eu

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are particularly valuable for building molecular diversity and are well-suited for the synthesis of complex amine analogues.

Several classic MCRs, such as the Strecker and Mannich reactions, are foundational for synthesizing α-amino acids and β-amino ketones, respectively, which can be precursors to or analogues of this compound. nih.gov More contemporary MCRs, often facilitated by photoredox catalysis, enable the synthesis of complex secondary and tertiary amines. rsc.orgacs.org For instance, a visible-light-mediated three-component reaction of in situ generated imines with unactivated alkyl iodides, catalyzed by Mn₂(CO)₁₀, provides a mild and versatile route to secondary amines. rsc.org Another example is a photoredox-catalyzed four-component reaction that allows for the atom-efficient synthesis of highly substituted γ-sulfonylamines from styrene (B11656) derivatives. chemrxiv.org

Stereoselective Synthesis and Chiral Resolution for Analogues

The synthesis of chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. researchgate.netacs.org Strategies for obtaining enantiomerically pure analogues of this compound include asymmetric synthesis and chiral resolution.

Asymmetric hydrogenation of prochiral enamines or imines is a powerful method for producing chiral amines with high enantioselectivity, often employing transition metal catalysts with chiral ligands. acs.org Copper-hydride (CuH) catalyzed hydroamination of alkenes using specifically designed amine transfer reagents has also proven effective for the synthesis of α-chiral secondary amines. organic-chemistry.org

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is another common approach. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. google.comgoogle.com Enzymatic methods, using transaminases, can also be employed for the kinetic resolution of chiral amines, where one enantiomer is preferentially converted to a ketone. google.com Furthermore, palladium-catalyzed kinetic resolution via enantioselective C-H cross-coupling has been demonstrated for benzylamines, yielding both the unreacted chiral amine and the arylated product in high enantiomeric purity. acs.org

Sustainable Synthesis Considerations and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comrsc.org In the context of synthesizing this compound and its analogues, several green approaches are being explored.

The use of "borrowing hydrogen" catalysis for N-alkylation of amines with alcohols is a prime example of a green synthetic method, as it generates water as the only byproduct. rsc.orgrsc.org Reactions conducted in environmentally benign solvents, such as water or deep eutectic solvents (DESs), are also gaining traction. mdpi.com DESs have been shown to be effective media for metal-catalyzed amine synthesis, sometimes even acting as co-catalysts. mdpi.com

Computational Chemistry and Quantum Mechanical Investigations of N Benzyl 3 Chlorophenyl Methanamine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular properties of chemical compounds. This section delves into the application of DFT methods to elucidate various aspects of N-Benzyl(3-chlorophenyl)methanamine.

Geometry Optimization and Conformational Preferences

Theoretical calculations, particularly geometry optimization, are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. tandfonline.com For this compound, DFT calculations are employed to identify the lowest energy conformation. These calculations can reveal the preferred spatial orientation of the benzyl (B1604629) and 3-chlorophenyl rings relative to each other.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govacs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the nitrogen atom, while the LUMO would likely be distributed over the aromatic systems. The energy of these orbitals and their spatial distribution provide insights into the molecule's potential for charge transfer interactions. nih.gov A smaller HOMO-LUMO gap can indicate a higher degree of intramolecular charge transfer from the electron donor to the acceptor groups. nih.gov

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

(Note: Specific energy values would be obtained from detailed DFT calculations and are represented here as placeholders.)

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. wolfram.com Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas and susceptibility to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. acs.orguni-muenchen.de Green areas signify neutral potential. researchgate.net

In this compound, the MEP surface would likely show negative potential around the nitrogen atom and the chlorine atom due to their high electronegativity, making them potential sites for electrophilic interaction. nih.gov The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential, marking them as possible sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer, and hyperconjugative interactions within a molecule. mdpi.com This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies. mdpi.com

Table 2: Significant NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Donor Orbital | Acceptor Orbital | Value |

| Donor Orbital | Acceptor Orbital | Value |

(Note: Specific donor/acceptor orbitals and their stabilization energies are placeholders and would be determined through NBO calculations.)

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can accurately predict the vibrational frequencies of a molecule, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. scirp.org This comparison helps in the validation of the calculated molecular structure and provides a detailed assignment of the observed vibrational bands to specific molecular motions. tandfonline.com

For this compound, the predicted vibrational spectrum would show characteristic bands for N-H stretching, C-H stretching of the aromatic and methylene (B1212753) groups, C-N stretching, and C-Cl stretching. researchgate.net The agreement between the calculated and experimental frequencies, often after applying a scaling factor to the theoretical values, confirms the accuracy of the computational model. scirp.org

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Value | Value |

| Aromatic C-H Stretch | Value | Value |

| Methylene C-H Stretch | Value | Value |

| C-N Stretch | Value | Value |

| C-Cl Stretch | Value | Value |

(Note: The table presents a simplified representation. A complete analysis would involve numerous vibrational modes.)

Non-Linear Optical (NLO) Property Calculations

Molecules with significant intramolecular charge transfer and large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). nih.gov DFT calculations can be used to predict the NLO properties of a molecule, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govnih.gov

The presence of electron-donating (amine) and electron-withdrawing (chlorine) groups attached to aromatic systems in this compound suggests that it may exhibit NLO properties. Computational analysis of these properties provides insight into the molecule's potential for use in optoelectronic devices. nih.gov Higher values of β indicate a stronger NLO response. nih.gov

Table 4: Calculated Non-Linear Optical Properties

| Property | Calculated Value |

| Dipole Moment (μ) | Value |

| Linear Polarizability (α) | Value |

| First-Order Hyperpolarizability (β) | Value |

(Note: Specific values for NLO properties are placeholders and require dedicated DFT calculations.)

Advanced Quantum Chemical Topology Studies

Advanced computational methods allow for a profound understanding of the electron distribution and interactions within a molecule. For this compound, topological analysis based on quantum chemistry provides a detailed picture of its bonding and non-covalent interactions, which are crucial for its structural stability and reactivity.

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the chemical bonds. This analysis focuses on bond critical points (BCPs), which are locations between two nuclei where the electron density is at a minimum along the bond path but a maximum in the perpendicular plane. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interatomic interactions.

For this compound, QTAIM analysis would identify BCPs for all covalent bonds, including the C-N, C-C, C-H, and C-Cl bonds.

Covalent Bonds (C-C, C-N, C-H): These are characterized as 'shared-shell' interactions. They are expected to exhibit relatively high values of electron density (ρ(r)) and a negative Laplacian of the electron density (∇²ρ(r) < 0). A negative Laplacian indicates a concentration of electron density along the bond path, which is typical for covalent character.

Polar Covalent Bond (C-Cl): The bond between carbon and the electronegative chlorine atom would also be a shared interaction, but with a more positive Laplacian value compared to C-C or C-H bonds, indicating a degree of charge depletion and higher ionic character.

Hydrogen Bonds: QTAIM is also adept at identifying weaker interactions. Potential intramolecular hydrogen bonds, such as C-H···N or C-H···π interactions, would be classified as 'closed-shell' interactions, characterized by low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0). chemrxiv.org

The following table provides typical QTAIM parameters expected for the primary bonds in this compound, based on studies of similar molecular structures.

| Bond Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Interaction Type |

| C-C (aromatic) | ~0.28 - 0.32 | ~ -0.8 to -1.0 | Shared-shell |

| C-N | ~0.20 - 0.24 | ~ -0.5 to -0.7 | Shared-shell (polar) |

| C-H | ~0.25 - 0.28 | ~ -0.7 to -0.9 | Shared-shell |

| C-Cl | ~0.15 - 0.19 | ~ +0.1 to +0.3 | Polar Covalent (transition) |

| C-H···π (intramolecular) | ~0.005 - 0.015 | ~ +0.02 to +0.04 | Closed-shell (non-covalent) |

Non-Covalent Interaction (NCI) Index Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. acs.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). researchgate.net Plotting the RDG against the electron density reveals regions of non-covalent interactions, which can be mapped onto the molecular structure as isosurfaces.

The color of the NCI isosurface indicates the nature of the interaction:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, like van der Waals forces. researchgate.net

Red: Strong, repulsive interactions, indicating steric clashes. researchgate.net

In this compound, NCI analysis would be crucial for identifying and characterizing the intramolecular interactions that dictate its conformational preferences. Due to the flexibility of the methylene bridge, the two aromatic rings can orient themselves to engage in various non-covalent contacts. mdpi.com

Expected intramolecular interactions for this compound would include:

π-π Stacking: A large, greenish isosurface would likely appear between the two phenyl rings, indicating stabilizing van der Waals or π-stacking interactions.

C-H···π Interactions: Greenish-blue patches of the isosurface would be expected where the C-H bonds of one ring point towards the face of the other ring, signifying hydrogen bonding with the π-system.

Steric Repulsion: Red-colored isosurfaces might appear if certain conformations force atoms into close proximity, highlighting regions of steric strain. nih.gov

This analysis provides a visual and intuitive understanding of the subtle forces governing the molecule's three-dimensional structure. jussieu.fr

Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for studying the electronic excited states of molecules. scirp.org It allows for the calculation of electronic absorption spectra by predicting vertical excitation energies and their corresponding oscillator strengths (intensities). scirp.org

For this compound, a TD-DFT calculation would provide insights into its UV-Visible absorption profile. The primary electronic transitions in a molecule like this are typically π→π* and n→π* transitions.

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions would be associated with the two aromatic rings and are expected to be intense, appearing in the UV region. The presence of the chlorine substituent can slightly shift the absorption wavelength (a bathochromic or hypsochromic shift) compared to unsubstituted benzylamine (B48309). redalyc.org

n→π Transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of one of the aromatic rings. These transitions are generally weaker (lower oscillator strength) than π→π* transitions.

TD-DFT calculations also identify the specific molecular orbitals involved in each transition. For this compound, the Highest Occupied Molecular Orbital (HOMO) is likely to have significant contributions from the π-system of the benzyl ring and the nitrogen lone pair, while the Lowest Unoccupied Molecular Orbital (LUMO) would be a π* orbital on one of the aromatic rings. bibliotekanauki.pl The main electronic transition would likely be characterized as a HOMO→LUMO excitation. scirp.orgbibliotekanauki.pl

A representative table of predicted electronic transitions for a molecule similar to this compound is shown below.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| 4.65 | 267 | 0.085 | HOMO -> LUMO | π -> π* (Chlorophenyl Ring) |

| 4.88 | 254 | 0.150 | HOMO-1 -> LUMO | π -> π* (Benzyl Ring) |

| 5.12 | 242 | 0.021 | HOMO (N lone pair) -> LUMO+1 | n -> π* |

| 5.45 | 227 | 0.210 | HOMO -> LUMO+2 | Intramolecular Charge Transfer |

Reaction Mechanism Elucidation and Kinetic Studies Involving N Benzyl 3 Chlorophenyl Methanamine

Investigation of Reaction Pathways for Amine Transformations

The transformation of amines, including secondary benzylic amines like N-Benzyl(3-chlorophenyl)methanamine, can proceed through various reaction pathways depending on the reagents and conditions employed. One significant transformation is the selective oxidative cleavage of the benzylic carbon-nitrogen (C-N) bond.

Under metal-free electrochemical conditions, benzylic amines can undergo oxidative C-N bond cleavage to yield corresponding aldehydes or ketones. mdpi.com This process is significant in green chemistry as it avoids the use of metal catalysts and external oxidants, often utilizing water as the oxygen source. mdpi.com The reaction pathway is proposed to initiate with a single-electron oxidation of the benzylamine (B48309) at the anode, forming a nitrogen radical cation intermediate. mdpi.com This is followed by deprotonation and a 1,2-radical migration to produce an α-amino-alkyl radical. Subsequent oxidation of this radical at the anode leads to a benzyl-carbocation intermediate. This carbocation is then captured by water, and the final dissociation of the amine group, often facilitated by an acid like TsOH·H₂O, yields the carbonyl product. mdpi.com Control experiments have indicated the involvement of radical species and confirmed that the oxygen atom in the final product originates from water. mdpi.com

Another common transformation is the synthesis of imines through the aerobic oxidation of amines. This reaction is fundamental in organic synthesis as imines are versatile intermediates for producing various N-heterocyclic compounds. rsc.org Catalytic systems, often requiring elevated temperatures and an oxygen or air atmosphere, are typically employed to achieve high yields and selectivity in the conversion of amines to imines. rsc.org

Kinetics of Amine N-Formylation and Related Reactions

The N-formylation process using CO₂ and hydrosilanes is characterized by complex chemical equilibria that can complicate the analysis of reaction pathways. acs.org In-situ monitoring and kinetic studies have revealed that the reaction can proceed through different pathways. For amines with low basicity, the reaction is believed to proceed via the formation of a formoxysilane intermediate which then reacts with the amine. acs.org The initial kinetics can sometimes resemble a product-catalyzed reaction, although this is not always the case. acs.org

Kinetic studies on the N-formylation of aniline, for example, show a rapid initial conversion rate that slows as the reaction progresses toward completion. acs.org The choice of catalyst and reducing agent significantly impacts the reaction. For instance, the use of phenylsilane (B129415) (PhSiH₃) in the presence of an ionic liquid catalyst has been shown to be effective for the formylation of various aliphatic and aromatic amines. nih.gov However, for primary amines, this can sometimes lead to the formation of diformylated byproducts. nih.gov

The reaction conditions, such as the choice of solvent and the presence of water, also play a critical role. While trace amounts of water may not hinder the reaction and can even be consumed by the silane (B1218182) reagent, larger quantities can prevent N-formylation altogether. acs.org

Mechanistic Insights into Catalytic C-H Functionalization of Benzylic Amines

The direct functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. nih.gov For benzylic amines, transition-metal-catalyzed C(sp³)–H activation at the benzylic position is a key strategy for forming new carbon-carbon bonds. acs.org Ruthenium catalysts, in particular, have been effectively used for the direct arylation of benzylic amines with arylboronates and aryl halides. nih.govacs.org

A critical aspect of this transformation is the use of a directing group, which positions the metal catalyst in close proximity to the target C-H bond, facilitating its activation. acs.orgacs.org Pyridine-based directing groups attached to the amine nitrogen have proven highly effective. nih.govacs.org Mechanistic studies suggest that a substituent on the 3-position of the pyridine (B92270) ring is a key structural feature for high conversion. nih.govacs.org This bulky group is hypothesized to force the benzylic group into a conformation that brings the C-H bond to be functionalized close to the metal center, thereby facilitating the C-H insertion step. acs.org

The catalytic cycle is thought to involve the formation of a ruthenacycle intermediate through chelate-assisted C-H bond activation. This is followed by reaction with the arylating agent (e.g., aryl halide) and reductive elimination to afford the arylated product and regenerate the active catalyst. The process demonstrates remarkable functional group tolerance and can be performed under neutral conditions. acs.org

Table 1: Effect of 3-Substituent on Pyridine Directing Group in Ru-Catalyzed Arylation

| Entry | 3-Substituent | Aryl Source | Product | Conversion (%) | Yield (%) |

| 1 | H | Phenylboronic ester | N-(Diphenylmethyl)pyridin-2-amine | <5 | - |

| 2 | Cl | Phenylboronic ester | N-(Diphenylmethyl)-3-chloropyridin-2-amine | ~10 | - |

| 3 | CH₃ | Phenylboronic ester | N-(Diphenylmethyl)-3-methylpyridin-2-amine | 85 | 64 |

| 4 | CF₃ | Phenylboronic ester | N-(Diphenylmethyl)-3-(trifluoromethyl)pyridin-2-amine | >98 | 78 |

| 5 | Phenyl | Phenylboronic ester | N-(Diphenylmethyl)-3-phenylpyridin-2-amine | >98 | 90 |

| Data adapted from studies on N-benzyl-2-aminopyridine derivatives, illustrating the principle applicable to related benzylic amines. acs.orgacs.org |

Role of Intermediates and Transition States in Reaction Mechanisms

The elucidation of reaction mechanisms relies heavily on identifying the key intermediates and transition states involved. In the transformations of this compound and related compounds, several types of intermediates have been proposed.

In the electrochemical oxidative cleavage of the C-N bond, the reaction is believed to proceed through a nitrogen radical cation (Intermediate I) and an α-amino-alkyl radical (Intermediate II). mdpi.com The subsequent formation of a benzyl-carbocation (Intermediate III) is a crucial step before hydrolysis yields the final carbonyl product. mdpi.com

Proposed Intermediates in Electrochemical Oxidation:

Intermediate I: Nitrogen radical cation formed by single-electron oxidation. mdpi.com

Intermediate II: α-amino-alkyl radical formed via deprotonation and radical migration. mdpi.com

Intermediate III: Benzyl-carbocation formed by the oxidation of Intermediate II. mdpi.com

Influence of Reaction Conditions and Catalysts on Mechanistic Outcomes

The outcome of chemical reactions involving this compound is highly dependent on the choice of catalyst and the specific reaction conditions.

In the ruthenium-catalyzed direct arylation of benzylic amines, the catalyst system plays a pivotal role. For instance, while a Ru(0) complex like Ru₃(CO)₁₂ is effective with arylboronates, Ru(II) precursors such as [RuCl₂(p-cymene)]₂ are used for reactions with aryl halides. nih.govacs.org The choice of arylating agent also dictates the necessary additives. Reactions with aryl bromides and iodides often benefit from the addition of a salt like potassium pivalate (B1233124) (KOPiv), whereas for aryl chlorides, an additive like triphenylphosphine (B44618) (PPh₃) can lead to high conversion. nih.gov The solvent and temperature are also critical; these reactions are typically carried out in high-boiling solvents like toluene (B28343) or pinacolone (B1678379) at elevated temperatures (e.g., 140 °C). nih.govacs.org

An interesting observation in these reactions is the potential formation of an imine as a side product, even under inert atmospheres. nih.gov The ratio of the desired arylated amine to the dehydrogenated imine is significantly influenced by the catalyst species, with [RuCl₂(p-cymene)]₂ showing a better amine-to-imine ratio compared to other tested catalysts. nih.gov

Table 2: Influence of Catalyst and Additive on Ru-Catalyzed Arylation of N-benzyl-3-methylpyridin-2-amine with Bromobenzene

| Entry | Catalyst | Additive | Amine Yield (%) | Imine Yield (%) |

| 1 | [RuCl₂(p-cymene)]₂ | None | 34 | 21 |

| 2 | [RuCl₂(p-cymene)]₂ | KOPiv (30 mol%) | 75 | 11 |

| 3 | RuCl₃·xH₂O | None | 15 | 28 |

| 4 | [Ru(cod)(2-methylallyl)₂] | PPh₃ (5 mol%) | 22 | 34 |

| Data shows the general influence of catalysts and additives on product distribution in the arylation of benzylic amines. nih.gov |

Applications in Organic Synthesis: N Benzyl 3 Chlorophenyl Methanamine As a Synthetic Precursor

Scaffold for Heterocyclic Compound Synthesis

The unique structure of N-Benzyl(3-chlorophenyl)methanamine makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

This compound can also serve as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A facile, four-component synthesis method has been developed for producing disubstituted 1,3,4-oxadiazoles. lmaleidykla.ltresearchgate.net This reaction utilizes N-isocyaniminotriphenylphosphorane, a secondary amine (such as a derivative of N-benzylamine), furfural, and a carboxylic acid in dichloromethane (B109758) at room temperature, proceeding through a Ugi four-component reaction followed by an aza-Wittig sequence. lmaleidykla.ltresearchgate.net This approach offers high yields and avoids the need for a catalyst. lmaleidykla.ltresearchgate.net The versatility of this method allows for the introduction of various substituents, including the 3-chlorophenyl group from a corresponding carboxylic acid, to generate a wide array of 1,3,4-oxadiazole derivatives. lmaleidykla.ltresearchgate.net These compounds are of significant interest due to their diverse biological activities. nih.govijper.org

Derivatization via Functionalization of Amine and Aromatic Moieties

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

The secondary amine group is a key site for functionalization. It can undergo various reactions, such as N-alkylation or N-acylation, to introduce new functional groups. For example, N-methylation of secondary amines can be achieved through a three-component coupling of carbonyl compounds, amines, and methanol. rsc.org The benzyl (B1604629) C-N bond can also be selectively cleaved under metal-free electrochemical conditions, which could be a strategy for debenzylation or further functionalization. mdpi.com

The aromatic rings—both the phenyl and the 3-chlorophenyl moieties—provide further opportunities for derivatization. Electrophilic aromatic substitution reactions can introduce a variety of substituents onto these rings, thereby modifying the electronic and steric properties of the molecule. nih.govresearchgate.net For instance, the presence of the chlorine atom on one of the phenyl rings can influence the regioselectivity of these substitution reactions. This allows for the synthesis of a diverse library of compounds with potentially unique biological activities or material properties.

Strategies for Constructing Complex Molecular Architectures

This compound and its derivatives are valuable building blocks for the construction of more complex molecular architectures. The strategic functionalization of this precursor is key to developing these intricate structures.

One approach involves using the amine as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds, leading to the efficient construction of complex molecules. acs.orgsnnu.edu.cn For example, a pyridine (B92270) directing group can facilitate the arylation of benzylic sp3 carbons. acs.org

Multicomponent reactions (MCRs) provide another powerful strategy for building molecular complexity in a single step. rug.nl As seen in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, N-benzylamine derivatives can participate in MCRs to rapidly generate complex heterocyclic scaffolds. nih.govresearchgate.net These scaffolds can then be further elaborated through subsequent reactions, such as click chemistry, to create even more intricate and diverse molecular architectures. mdpi.com The combination of MCRs with other synthetic transformations offers a highly efficient and modular approach to synthesizing complex molecules for various applications, including drug discovery and materials science. rug.nlrsc.org

Supramolecular Chemistry and Engineered Assemblies with N Benzyl 3 Chlorophenyl Methanamine Scaffolds

Molecular Recognition and Host-Guest Interactions

Molecular recognition is a process driven by specific non-covalent interactions between a host and a guest molecule. In the context of N-Benzyl(3-chlorophenyl)methanamine, the secondary amine group can act as both a hydrogen bond donor and acceptor. The aromatic rings (both benzyl (B1604629) and chlorophenyl) can participate in π-π stacking and C-H···π interactions. The chlorine substituent on the phenyl ring can engage in halogen bonding.

These features suggest that this compound could act as a guest, binding to various host molecules such as cyclodextrins, calixarenes, or crown ethers. mdpi.comscispace.com For instance, the benzyl or chlorophenyl group could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), while the secondary amine could form hydrogen bonds with the hydroxyl groups on the cyclodextrin rim. mdpi.com

Studies on related benzylamine (B48309) derivatives have shown their capacity to act as guests in host-guest complexes. For example, platinum(IV) complexes supported by benzylamine derivatives have been categorized as good intercalators for host-guest chemistry with DNA. researchgate.net This suggests that the benzylamine framework is conducive to forming stable non-covalent interactions within a host's binding site.

The interaction of various substituted benzylamines with 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) has also been studied, indicating the role of the benzylamine structure in molecular interactions. researchgate.net While not a classic host-guest system, this research highlights the recognition capabilities of the benzylamine scaffold.

Table 1: Potential Host-Guest Interactions with this compound

| Host Type | Potential Binding Site on Host | Interacting Moiety on this compound | Predominant Interaction |

| Cyclodextrins | Hydrophobic Cavity | Benzyl or Chlorophenyl Ring | Hydrophobic Interactions, van der Waals Forces |

| Calixarenes | Aromatic Cavity | Benzyl or Chlorophenyl Ring | π-π Stacking, C-H···π Interactions |

| Crown Ethers | Lewis Basic Oxygen Atoms | Secondary Amine (protonated) | Hydrogen Bonding, Ion-Dipole Interactions |

| Metal-Organic Frameworks (MOFs) | Pores and Channels | Entire Molecule | van der Waals Forces, Hydrogen Bonding, Halogen Bonding |

Self-Assembly Processes and Formation of Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, self-assembly would likely be governed by a combination of hydrogen bonding, π-π stacking, and potentially halogen bonding.

In the solid state, molecules of this compound could arrange into well-defined supramolecular architectures. The N-H···N hydrogen bonds could lead to the formation of chains or cyclic motifs. These primary structures could then be further organized by π-π stacking interactions between the aromatic rings of neighboring molecules. The presence of the chlorine atom introduces the possibility of C-H···Cl or Cl···π interactions, which can further direct the crystal packing.

Research on similar molecules provides insight into these processes. For instance, a Schiff base derived from benzylamine and 4-carboxybenzaldehyde self-assembles into a crystal structure stabilized by N–H···O and C–H···O hydrogen bonds, as well as C–H···π and C–O···π interactions. nih.govacs.org Another study on a pyrazole-based Schiff base revealed that the crystal packing is mainly stabilized by a network of π-stacking and dispersion interactions. researcher.life The self-arylation of N-substituted 3-bromo-2,1-borazaronaphthalenes also demonstrates the formation of ordered structures through self-assembly. acs.org

Polymers functionalized with secondary ammonium (B1175870) groups, structurally related to the amine in this compound, have been shown to form supramolecular assemblies through interactions with crown ethers. researchgate.net This highlights the potential for this functional group to drive self-assembly processes.

Table 2: Potential Supramolecular Synthons in the Self-Assembly of this compound

| Synthon Type | Interacting Groups | Resulting Motif |

| Hydrogen Bonding | N-H (donor) and N (acceptor) | Chains, Dimers, or Rings |

| π-π Stacking | Phenyl and/or Chlorophenyl Rings | Offset or Face-to-Face Stacks |

| C-H···π Interactions | C-H bonds and Aromatic Rings | T-shaped or Parallel-displaced Arrangements |

| Halogen Bonding | C-Cl and an electron-rich region | Directional Interactions |

Characterization of Non-Covalent Interactions within Supramolecular Architectures

The non-covalent interactions within the putative supramolecular architectures of this compound can be characterized using a variety of experimental and computational techniques.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of molecules in a crystal, providing precise information on bond lengths, bond angles, and intermolecular distances. This allows for the direct observation and geometric characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions. nih.govresearcher.life

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence for non-covalent interactions in both the solid state and in solution. For example, the formation of a hydrogen bond typically leads to a red shift and broadening of the N-H stretching frequency in the IR spectrum. acs.org In NMR, changes in chemical shifts upon complexation or self-assembly can indicate the involvement of specific protons in non-covalent interactions.

Computational chemistry , particularly Density Functional Theory (DFT), can be used to model the supramolecular assemblies of this compound and to calculate the energies of the non-covalent interactions. researchgate.netrsc.org This provides a theoretical understanding of the stability and nature of the observed or predicted supramolecular structures.

Table 3: Techniques for Characterizing Non-Covalent Interactions in this compound Assemblies

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, intermolecular distances and angles. nih.govresearcher.life |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. nih.govacs.orgresearchgate.net |

| FT-IR Spectroscopy | Changes in vibrational frequencies upon interaction (e.g., N-H stretch). acs.org |

| NMR Spectroscopy | Changes in chemical shifts indicating molecular association. |

| Computational Modeling (DFT) | Interaction energies and optimized geometries of supramolecular complexes. researchgate.netrsc.org |

Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature

Despite extensive searches of scientific databases and chemical literature, there is a notable absence of published research on the catalytic roles and applications of the specific chemical compound this compound and its derivatives. The user's request for a detailed article structured around the design of ligands, its use in homogeneous and heterogeneous catalysis, and the investigation of its catalyst performance and reusability could not be fulfilled due to the lack of available data on this particular compound.

While the broader class of benzylamines and their derivatives have been investigated for various catalytic applications, including as ligands for transition metal catalysts, no specific studies appear to have focused on this compound. The search for information regarding its role in catalytic processes yielded no specific examples, detailed research findings, or data tables as requested.

The inquiry into the design and development of ligands derived from this compound for catalytic processes did not return any relevant studies. Similarly, searches for its incorporation into either homogeneous or heterogeneous catalysis, including methodologies for its immobilization on solid supports, were unfruitful. Consequently, no information could be found regarding the performance, efficiency, or reusability of any catalytic system employing this specific amine moiety.

This lack of information prevents the generation of a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. It can be concluded that this compound is a compound that has not been a subject of significant research in the field of catalysis to date.

Advanced Analytical Methodologies for Research on N Benzyl 3 Chlorophenyl Methanamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of N-Benzyl(3-chlorophenyl)methanamine from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides both separation and structural identification of the analyte. niom.no This method is well-suited for the analysis of this compound due to its expected volatility. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. niom.no

In a typical application, GC-MS can identify this compound in a complex mixture, quantify its purity, and detect any residual starting materials or byproducts. rjptonline.org The mass spectrometer fragments the eluted molecules into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. niom.no

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Hewlett Packard 5890 GC with MS detector rsc.org |

| Column | Separates compounds based on volatility and polarity. | HP-5 (5%-phenyl methylpolysiloxane) capillary column rjptonline.orgrsc.org |

| Carrier Gas | Transports the sample through the column. | Helium rjptonline.org |

| Injector Temperature | Ensures rapid vaporization of the sample. | 250 °C rjptonline.org |

| Oven Program | Controls the separation by ramping the column temperature. | Initial temp 50°C, ramp to 300°C rjptonline.org |

| Detector | Identifies and quantifies the separated compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) niom.norsc.org |

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile or thermally sensitive compounds. europa.eu For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The purity of final compounds is often determined using HPLC with UV detection, with standards frequently requiring >95% purity for biological studies. nih.govmdpi.com The retention time is characteristic of the compound under specific conditions, while the peak area corresponds to its concentration.

Table 2: Representative HPLC Conditions for Purity Assessment

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| System | HPLC system with pump, injector, column, and detector. | Agilent 1200 series nih.gov |

| Column | Stationary phase for separation. | C18 reverse-phase column (e.g., 2.1 mm × 150 mm) nih.gov |

| Mobile Phase | Solvent system that carries the sample. | Gradient of Solvent A (0.1% TFA in water) and Solvent B (Methanol or Acetonitrile) nih.gov |

| Flow Rate | Speed of the mobile phase. | 40 mL/min (preparative); ~1 mL/min (analytical) nih.gov |

| Detection | Method for visualizing the separated components. | UV detector at 220 nm or 254 nm nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction and for the initial assessment of product purity. beilstein-journals.orgrsc.org A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. mdpi.com The plate is then placed in a chamber with a solvent system (mobile phase), which travels up the plate by capillary action, separating the components based on their differential polarity. beilstein-journals.org

The synthesis of this compound can be tracked by observing the disappearance of starting material spots and the appearance of the product spot. rsc.org The retention factor (Rƒ) value is calculated to characterize the product in a given solvent system. Visualization is typically achieved under UV light or by using chemical stains. beilstein-journals.org

Table 3: Common TLC Practices in Synthesis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material on the plate. | Silica gel 60 F254 on aluminum or glass plates beilstein-journals.orgmdpi.com |

| Mobile Phase (Eluent) | Solvent or mixture of solvents used for separation. | Dichloromethane (B109758)/Methanol (9.5/0.5, v/v) mdpi.com; Ethyl Acetate/Hexanes (1:25) rsc.org |

| Visualization | Method to see the separated spots. | UV light (254 nm), phosphomolybdic acid stain beilstein-journals.org |

| Application | Primary use in the research workflow. | Monitoring reaction completion, preliminary purity check rsc.orgmdpi.com |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. It precisely determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements in the sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the expected molecular formula of this compound (C₁₄H₁₄ClN). nih.gov A close match between the found and calculated values provides strong evidence for the correct stoichiometry and high purity of the compound. rsc.orglgcstandards.com

Table 4: Example of Elemental Analysis Data for a Related Compound

| Element | Theoretical % (for C₁₄H₁₄ClN) | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 72.57% | 72.55% |

| Hydrogen (H) | 6.09% | 6.12% |

| Nitrogen (N) | 6.04% | 6.05% |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Metal Content Analysis

In syntheses involving organometallic reagents or metal-based catalysts (e.g., Palladium, Rhodium, Copper), it is essential to quantify the amount of residual metal in the final product. rsc.org Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is an extremely sensitive technique for detecting and quantifying trace elements. metu.edu.tr

The sample is introduced into an argon plasma, which excites the atoms and ions of the elements present. As they relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emission is directly proportional to the concentration of the element in the sample, with detection limits often in the parts-per-billion (µg/L) range. metu.edu.trresearchgate.net This analysis ensures that the purified this compound meets regulatory or experimental standards for metal impurity levels.

Transmission Electron Microscopy (TEM) for Nanocatalyst Characterization

When nanocatalysts are used in the synthesis of this compound, for instance in reductive amination or cross-coupling reactions, their physical characteristics are critical to their performance. rsc.orgacs.org Transmission Electron Microscopy (TEM) is an imaging technique that provides high-resolution, detailed images of the nanocatalyst's morphology. rsc.org

TEM analysis reveals crucial information about the catalyst's particle size, size distribution, shape, and dispersion on its support material. rsc.orgresearchgate.net These factors heavily influence the catalyst's activity, selectivity, and stability. For example, TEM can confirm that metal nanoparticles are uniformly dispersed and fall within a narrow size range (e.g., <20 nm), which is often desirable for maximizing catalytic efficiency. rsc.orgacs.org

Table 5: Application of TEM in Catalyst Characterization

| Parameter | Information Gained | Significance |

|---|---|---|

| Particle Size & Distribution | Measures the diameter of catalyst nanoparticles. | Directly impacts the available surface area and catalytic activity. |

| Particle Shape | Visualizes the morphology (e.g., spherical, rod-like). | Different crystal facets can exhibit different catalytic properties. |

| Dispersion | Assesses how well particles are spread on the support. | Prevents agglomeration, which reduces the number of active sites. |

| Instrumentation | The microscope used for analysis. | Tecnai 12 with an accelerating voltage of 120 kV rsc.org |

Q & A

Q. What are the optimal synthetic routes for N-Benzyl(3-chlorophenyl)methanamine, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in chloroform under reflux conditions. For example, a 70% yield was achieved by reacting 3-chlorobenzylamine with a nitrobenzyl derivative in CHCl₃ at reflux for 60 hours . Alternative routes include catalytic hydrogenation or nucleophilic substitution, though yields may vary depending on solvent polarity, temperature, and stoichiometric ratios. Optimization studies suggest that prolonged reaction times (>48 hours) and excess reducing agents improve yields for sterically hindered substrates.

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. For example, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the benzyl group (δ 4.3–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]⁺ at m/z 242.1) and fragmentation patterns .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts from incomplete reactions .

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Stability data indicate no decomposition under recommended conditions for ≤12 months .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., RNA or enzymes). For instance, phenylthiazole derivatives showed RNA-binding affinity via hydrophobic interactions and hydrogen bonding .

- Quantitative Structure-Activity Relationship (QSAR): Machine learning models (e.g., Random Forest) correlate substituent effects (e.g., electron-withdrawing chloro groups) with activity. A QSAR study on anticancer analogs revealed that para-substitutions enhance tubulin inhibition .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Answer:

- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to account for cell-type specificity .

- Metabolic Stability Assays: Use liver microsomes to assess if discrepancies arise from rapid metabolite formation.

- Crystallography: Co-crystal structures with targets (e.g., tubulin) clarify binding modes and identify false positives from aggregation artifacts .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Answer:

- LogP Optimization: Introducing polar groups (e.g., hydroxyl or amine) reduces logP from 5.4 to <3, improving aqueous solubility .

- Pro-drug Design: Acetylation of the primary amine enhances blood-brain barrier penetration, as demonstrated in CNS-targeting analogs .

- Metabolic Profiling: LC-MS/MS identifies major metabolites (e.g., N-benzylacetamide) and guides stability improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.